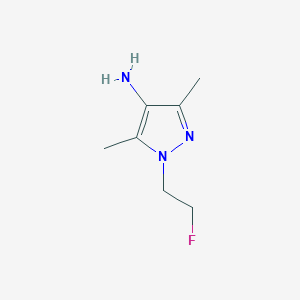![molecular formula C12H18FNO B7935060 {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B7935060.png)
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine is an organic compound that features a phenyl ring substituted with a fluoroethoxy group and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine can be achieved through a multi-step process. One common method involves the nucleophilic substitution reaction where a fluoroethoxy group is introduced to a phenyl ring, followed by the attachment of a propylamine group. The Williamson Ether Synthesis is often employed to introduce the fluoroethoxy group, using an alkyl halide and an alkoxide . The final step involves reductive amination to attach the propylamine group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethoxybenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to cross biological membranes, while the amine group can interact with various receptors and enzymes. This dual functionality allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
3-(4-(2-Fluoroethoxy)phenyl)propan-1-amine: Similar structure with slight variations in the alkyl chain length.
4-(pyridin-2-ylmethoxy)phenylamine: Contains a pyridine ring instead of a fluoroethoxy group.
(1R,2R)-2-(4-Fluorophenyl)cyclohexan-1-amine: Features a cyclohexane ring instead of a phenyl ring.
Uniqueness
{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine is unique due to its specific combination of a fluoroethoxy group and a propylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[4-(2-fluoroethoxy)phenyl]methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-2-8-14-10-11-3-5-12(6-4-11)15-9-7-13/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQSNZBONUCFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
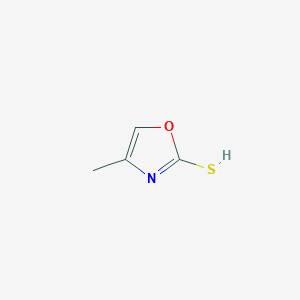
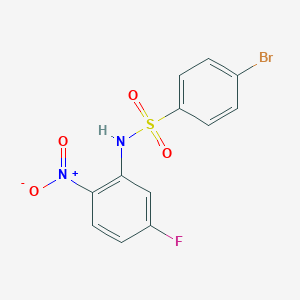



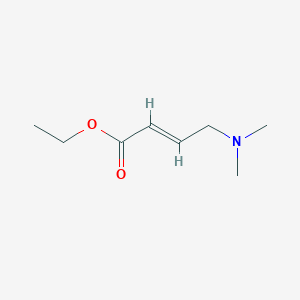
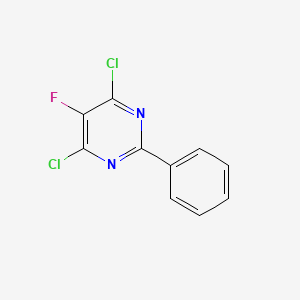
![4-methyl-2-[(naphthalen-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B7935021.png)

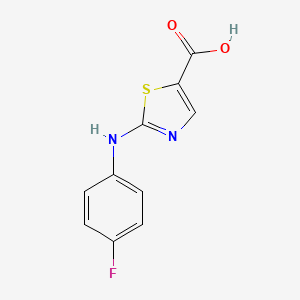
![Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B7935036.png)
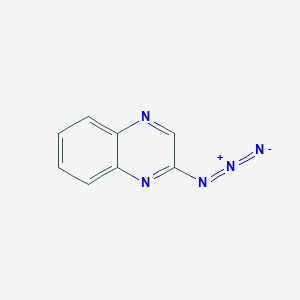
![4-Chloro-2-[(3-fluorophenoxy)methyl]-6-methylpyrimidine](/img/structure/B7935048.png)
